molecular formula C9H8N2O2 B3392991 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1638767-87-9

5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B3392991
CAS No.: 1638767-87-9
M. Wt: 176.17 g/mol
InChI Key: FIGWZNFIMJOIFH-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a pyrrolo[2,3-b]pyridine core, which is one of the key azaindole isomers known for its widespread biological activity. The scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and other endogenous heterocycles, which allows it to interact effectively with a variety of enzymatic targets . The specific substitution pattern on this core structure—with a carboxylic acid at the 4-position and a methyl group at the 5-position—makes it a versatile intermediate for synthetic chemistry. The carboxylic acid group can be readily functionalized into amides or esters, or used to create peptide conjugates, while the methyl group can influence the molecule's pharmacokinetic properties. Researchers utilize this and similar pyrrolopyridine carboxylic acids in the design and synthesis of novel compounds for screening against various diseases. Although this specific derivative's activities are not fully documented in the public literature, pyrrolopyridine-based compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer , antiviral , and antidiabetic activities . For instance, some pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been investigated as aldose reductase inhibitors for managing diabetic complications , while others have been developed as potent GPR119 agonists for type 2 diabetes . The scaffold is also present in alkaloids of natural origin, such as the antitumor agent Camptothecin . This product is intended for research purposes as a key synthetic intermediate or as a standard in analytical studies. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-11-8-6(2-3-10-8)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGWZNFIMJOIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C(=O)O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209166
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-87-9
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with methylamine, followed by cyclization using a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has identified 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a promising candidate in the development of fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFRs is implicated in various cancers, making them attractive targets for therapy. Compounds derived from this structure have shown potent activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating significant inhibitory effects on cancer cell proliferation and migration.

Table 1: Biological Activity of FGFR Inhibitors Derived from this compound

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effect on 4T1 Cell Proliferation
4h7925Inhibited proliferation and induced apoptosis

This data highlights the compound's potential as a lead for developing new anticancer therapies targeting the FGFR signaling pathway .

Antimicrobial Properties

Another area of exploration is the compound's antimicrobial properties. Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant activity against various pathogens, including Trypanosoma brucei, which causes sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance bioactivity while maintaining low toxicity .

Table 2: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDPathogen TargetedpEC50HLM Cl int (μg/min/mg protein)Solubility (μM)
NEU-1207T. brucei5.9>300>1000
Analog AE. coli5.0150<10

These findings suggest that further optimization could yield effective antimicrobial agents .

Synthetic Applications

The synthesis of this compound involves several methodologies that can be adapted for producing related compounds with varied functional groups. The compound serves as a versatile building block in organic synthesis due to its unique heterocyclic structure.

Table 3: Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

Synthetic MethodDescription
Suzuki CouplingUtilizes boronic acids to introduce aryl groups at specific positions.
TosylationProtects amines during multi-step synthesis to enhance yield and selectivity.
MethylationModifications at nitrogen positions to improve solubility and bioactivity.

These synthetic strategies allow researchers to tailor compounds for specific biological activities or physicochemical properties .

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares the target compound with analogs differing in substituent positions or functional groups:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications Reference ID
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 5-Me, 4-COOH C₉H₈N₂O₂ 192.18 Intermediate for kinase inhibitors
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 5-OMe, 4-COOH C₉H₈N₂O₃ 208.18 Enhanced solubility due to OMe group
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 5-Cl, 6-I, 4-COOH C₈H₄ClIN₂O₂ 322.49 Halogenated analog for cross-coupling
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-F, 5-COOH C₈H₅FN₂O₂ 180.14 Fluorinated bioisostere
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 3-CHO, 4-Me, 5-COOH C₁₀H₈N₂O₃ 204.18 Aldehyde functionality for conjugation
Key Observations:
  • Halogenation : The chloro-iodo analog is heavier (MW 322.49) and likely less soluble, but halogens enable Suzuki-Miyaura cross-coupling reactions.
  • Fluorine Substitution : The 4-fluoro analog serves as a bioisostere, improving metabolic stability and membrane permeability.

Biological Activity

5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS Number: 1638767-87-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological interactions.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.172 g/mol
  • Structure : The compound consists of a methyl group at the 5-position and a carboxylic acid group at the 4-position, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation focused on its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values recorded at 7 nM, 9 nM, and 25 nM respectively. In vitro tests revealed that the compound inhibited the proliferation of breast cancer cells and induced apoptosis, showcasing its potential as a therapeutic candidate in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The specific mechanisms of action remain under investigation, but preliminary results indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes involved in inflammatory processes. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. This dual inhibition of COX-1 and COX-2 suggests potential applications in treating inflammatory diseases .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits FGFR1, FGFR2, FGFR3
AntimicrobialActive against various bacterial strains
Enzyme InhibitionInhibits COX-1 and COX-2

Case Study: FGFR Inhibition

In a study examining the effects of pyrrolo[2,3-b]pyridine derivatives, compound 4h (related to this compound) was identified as a potent inhibitor of FGFRs. The study demonstrated that this compound not only inhibited cancer cell proliferation but also reduced migration and invasion capabilities of breast cancer cells. These findings underscore the therapeutic potential of this class of compounds in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with appropriate heterocyclic precursors, followed by hydrolysis. For example, similar pyrrole-carboxylic acids are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine in a cyclocondensation step, yielding ester intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/EtOH) . Characterization involves 1H NMR (e.g., δ 2.56 ppm for methyl groups in pyrrole rings) and LCMS (e.g., ESIMS m/z 311.1 for molecular ion peaks) to confirm purity and structure .
Intermediate Yield (%)Key NMR Signals (DMSO-d6, δ ppm)
Ester precursor953.70 (s, 3H, COOCH3)
Hydrolyzed acid9412.43 (s, 1H, COOH)

Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?

  • Methodological Answer : Regioselective formylation or halogenation is achieved by controlling reaction conditions. For instance, Vilsmeier-Haack formylation at the 3-position of the pyrrole ring is guided by electron-donating methyl groups, as seen in 3-formyl-4-methyl derivatives. Halogenation (e.g., bromination) at the 5-position is optimized using N-bromosuccinimide (NBS) in DMF at 0°C .

Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 204.18 for C10H8N2O3) .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in amide coupling reactions?

  • Methodological Answer : The electron-withdrawing carboxylic acid group activates the adjacent pyrrole nitrogen for nucleophilic substitution. Coupling with amines (e.g., using EDCI/HOBt) proceeds efficiently at the 4-position, with yields >85%. Steric hindrance from the methyl group at the 5-position may reduce reactivity at the 3-position, requiring optimized stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
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5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

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